5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound that belongs to the pyrazole family, characterized by its unique structure that includes a chloro group, a methyl group, and an aldehyde functional group. Its molecular formula is C₁₁H₉ClN₂O, and it has a molecular weight of approximately 220.66 g/mol. The compound is primarily recognized for its role as an intermediate in the synthesis of various pyrazole derivatives, which are notable for their diverse biological activities and applications in medicinal chemistry .
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime exhibits a wide range of biological activities. Research indicates that compounds within the pyrazole class often demonstrate:
The synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is commonly achieved through the Vilsmeier-Haack reaction. This method involves treating 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride and dimethylformamide at low temperatures followed by heating to form the desired aldehyde. Subsequent treatment with hydroxylamine hydrochloride leads to the formation of the oxime derivative .
The compound serves multiple purposes in various fields:
Studies have shown that 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime interacts with various biological targets. Its ability to modulate enzyme activity and influence cellular signaling pathways highlights its potential therapeutic uses. For instance, its antimicrobial properties may be linked to its interaction with bacterial cell membranes or specific metabolic pathways .
Several compounds share structural features with 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime. Here are some similar compounds along with their unique characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole | Contains a nitrophenyl group instead of chloro | Exhibits enhanced electronic properties |
| 5-Bromo-3-methyl-1-phenyloxazole | Bromine substitution at the 5-position | Different halogen may alter reactivity |
| 5-Amino-3-methyl-1-(pyridinyl)-pyrazole | Amino group substitution | Increased solubility and potential for hydrogen bonding |
| 5-Chloro-3-methylpyrazole | Lacks the phenyl substituent | More basic structure, affecting biological activity |
These compounds illustrate how variations in substituents can significantly influence the biological activity and chemical reactivity of pyrazole derivatives, highlighting the uniqueness of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime in this context .